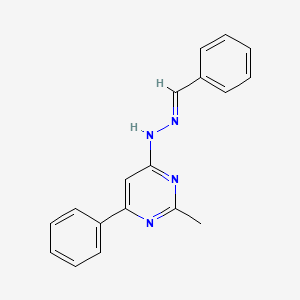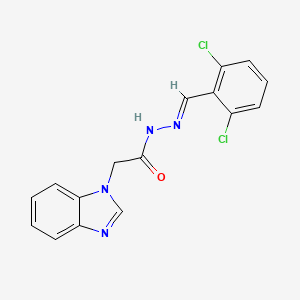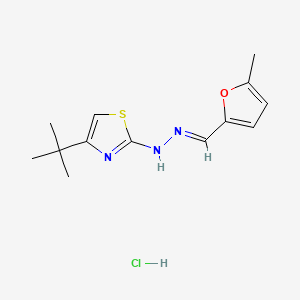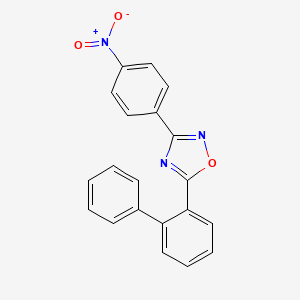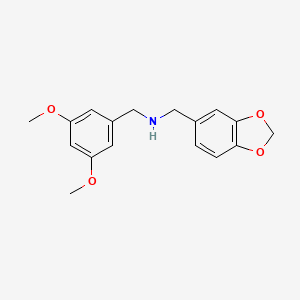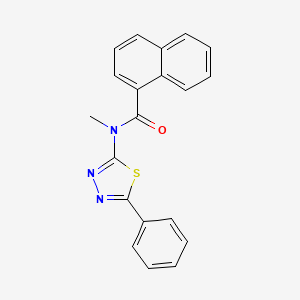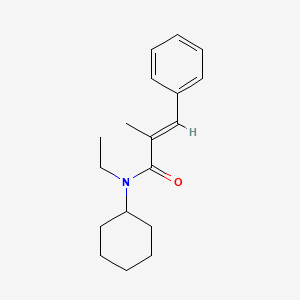![molecular formula C16H16N2O2S B5693091 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide, also known as NM-4, is a compound that has gained attention in the scientific community due to its potential applications in various fields. NM-4 is a thioamide compound with a molecular formula of C15H14N2O2S and a molecular weight of 298.35 g/mol.
作用机制
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is not fully understood. However, studies have shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide inhibits the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and apoptosis. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also activates caspase-3 and caspase-9, which are involved in the apoptotic process.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide induces apoptosis, inhibits cell proliferation, and inhibits the PI3K/Akt/mTOR pathway. In animal models of Alzheimer's disease, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide protects neurons from oxidative stress-induced damage and improves cognitive function. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also has anti-inflammatory effects and can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the advantages of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide for lab experiments is its high yield and purity obtained through the synthesis method. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one of the limitations of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is its limited solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for the research of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide. One of the areas of research is the development of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential applications of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is a thioamide compound with potential applications in various fields. Its synthesis method is straightforward, and it has been shown to have antitumor and neuroprotective effects. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also has anti-inflammatory effects and can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide derivatives with improved solubility and bioavailability and the identification of its specific molecular targets.
合成方法
The synthesis of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide involves the reaction of 2-hydroxy-5-methylbenzenesulfonamide and 4-methylbenzoyl chloride in the presence of triethylamine. The reaction takes place under reflux conditions in anhydrous dichloromethane. The product is then purified by column chromatography to obtain N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide in high yield and purity.
科学研究应用
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has been studied for its potential applications in various fields. One of the significant research areas is cancer treatment. Several studies have shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has antitumor activity against various cancer cell lines, including breast, colon, liver, and lung cancer. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt/mTOR pathway.
Another area of research is neuroprotection. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-3-6-12(7-4-10)15(20)18-16(21)17-13-9-11(2)5-8-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHTSVMXKOGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)
